molecular formula C7H10N2O3 B078209 2,4,6-Trimethoxypyrimidine CAS No. 13106-85-9

2,4,6-Trimethoxypyrimidine

Cat. No. B078209
CAS RN: 13106-85-9
M. Wt: 170.17 g/mol
InChI Key: RJVAFLZWVUIBOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at 70-100 °C . Its transformation into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by Hilbert-Johnson reaction has also been reported .


Molecular Structure Analysis

2,4,6-Trimethoxypyrimidine contains a total of 22 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 3 ethers (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

The transformation of 2,4,6-Trimethoxypyrimidine into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by Hilbert-Johnson reaction has been reported .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxypyrimidine has a molecular weight of 170.17 g/mol . It has a melting point of 51-54 °C .

Scientific Research Applications

Chemical Synthesis

“2,4,6-Trimethoxypyrimidine” is a pyrimidine derivative. It can be synthesized by the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at 70-100 °C . This compound can further be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by Hilbert-Johnson reaction .

Model Compound in Methylation Studies

“2,4,6-Trimethoxypyrimidine” may be used as a model compound in studies to determine the qualitative composition of mixtures formed during the methylation of barbituric acid and its derivatives by diazomethane . This application is significant in understanding the methylation process in organic chemistry.

Cytotoxicity Studies

In the field of medicinal chemistry, “2,4,6-Trimethoxypyrimidine” could potentially be used in structure-activity relationship studies. For instance, the 2,2’:6’,2"-terpyridine skeleton, which is structurally similar to “2,4,6-Trimethoxypyrimidine”, has been found to display significant cytotoxicity against several human cancer cell lines . This suggests that “2,4,6-Trimethoxypyrimidine” could potentially be used in similar studies to understand its cytotoxic effects.

Safety and Hazards

2,4,6-Trimethoxypyrimidine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper titled “Enhanced trimethoxypyrimidine degradation by piezophotocatalysis of BaTiO3/Ag3PO4 using mechanical vibration and visible light simultaneously” discusses the enhanced degradation of trimethoxypyrimidine (TMP) achieved by the piezophotocatalysis of barium titanate/silver orthophosphate (BaTiO3/Ag3PO4) using both mechanical and light energy .

Mechanism of Action

properties

IUPAC Name

2,4,6-trimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAFLZWVUIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352453
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxypyrimidine

CAS RN

13106-85-9
Record name 2,4,6-Trimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13106-85-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2,4,6-trimethoxypyrimidine?

A: 2,4,6-Trimethoxypyrimidine is a pyrimidine derivative where three hydrogen atoms at the 2, 4, and 6 positions are substituted by methoxy (-OCH3) groups. While the provided abstracts lack specific spectroscopic data, [] describes the use of proton nuclear magnetic resonance (p.m.r.) spectrometry and the shift reagent Europium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) to study 2,4,6-trimethoxypyrimidine and similar methoxylated pyrimidines. This technique provides information about the arrangement of hydrogen atoms within the molecule, aiding in structural elucidation.

Q2: How does 2,4,6-trimethoxypyrimidine react with methyl iodide?

A: Research suggests that 2,4,6-trimethoxypyrimidine undergoes isomerization in the presence of methyl iodide. [, ] This means the reaction causes a rearrangement of atoms within the molecule, leading to the formation of different isomers. The specific isomerization products and the mechanism are not detailed in the provided abstracts.

Q3: Can 2,4,6-trimethoxypyrimidine be used as a building block for other compounds?

A: Yes, 2,4,6-trimethoxypyrimidine can serve as a precursor for the synthesis of Schiff bases. [] Specifically, it reacts with various anilines (methyl-, methoxy-, nitro- and unsubstituted) via a condensation reaction, resulting in the formation of Schiff bases with varying substituents. This highlights the potential of 2,4,6-trimethoxypyrimidine as a starting material for creating diverse chemical compounds.

Q4: Are there any studies on the biological activity of 2,4,6-trimethoxypyrimidine derivatives?

A: While not directly addressed in the provided abstracts, one study investigates the synthesis of 5-α-dialkylaminoacylamino-2,4,6-trimethoxypyrimidine derivatives. [] Although the abstract lacks specifics on biological activity, the presence of the dialkylaminoacylamino group suggests potential pharmaceutical relevance. Such groups are often incorporated into drug molecules to modulate their pharmacological properties.

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